molecular formula C16H10BrN3O2 B3303654 N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide CAS No. 921167-56-8

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide

Cat. No.: B3303654
CAS No.: 921167-56-8
M. Wt: 356.17 g/mol
InChI Key: WILVEJKQGPTWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide (CAS 921167-56-8) is a synthetic hybrid molecule incorporating both benzimidazole and brominated benzofuran pharmacophores, designed for advanced pharmaceutical and biological research. This compound features a benzofuran core substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is linked to a 1H-benzimidazole ring. The strategic inclusion of bromine is significant, as halogen atoms often enhance biological activity by forming halogen bonds with target proteins, improving binding affinity and compound potency . The molecular design leverages the known biological profiles of its constituent parts. Benzimidazole derivatives are established privileged structures in medicinal chemistry, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects . They can function as isosteres of nucleotides, allowing them to interact with biopolymers in biological systems . Similarly, benzofuran derivatives demonstrate significant anticancer and anti-infective properties . The combination of these two scaffolds into a single hybrid structure aims to produce a synergistic effect, potentially leading to enhanced and/or multi-targeted biological activity. This compound is intended for research applications only, specifically for use in: - Antimicrobial Discovery: Investigation of novel agents against drug-resistant bacterial and fungal pathogens, particularly given the critical need to address rising antibiotic resistance . - Anticancer Research: Evaluation of cytotoxic and antiproliferative activity against various cancer cell lines, as both benzimidazole and benzofuran cores are prominent in anticancer agent development . - Mechanistic Studies: Exploration of potential mechanisms of action, which may involve targeting bacterial cell division proteins (e.g., FtsZ), pyruvate kinases, or (p)ppGpp synthetases/hydrolases involved in bacterial persistence . - Structure-Activity Relationship (SAR) Analysis: Serving as a key structural template for designing and synthesizing new analogs to optimize pharmacological properties. Important Notice: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-10-5-6-13-9(7-10)8-14(22-13)15(21)20-16-18-11-3-1-2-4-12(11)19-16/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVEJKQGPTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with 5-bromo-2-formylbenzofuran under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to form the final carboxamide product .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide is in the development of anticancer agents. Research has indicated that compounds containing benzimidazole and benzofuran moieties exhibit promising cytotoxic activities against various cancer cell lines. For example, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation, showing significant potency against breast and colon cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

Case Studies
In a recent study, formulations containing this compound were tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

Protein Interaction Studies
this compound has been utilized in studies investigating protein interactions, particularly with proteins involved in cancer progression such as Pin1 (prolyl isomerase). The compound's structural features allow it to bind effectively to target proteins, inhibiting their function and providing insights into potential therapeutic pathways .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Analgesic Activity

  • B1 and B8 : These derivatives exhibit PPARγ-dependent analgesic effects , reducing morphine-induced thermal hyperalgesia and spinal TNF-α expression in mice. Their efficacy is linked to antioxidant properties and modulation of neuro-immune pathways .
  • Target Compound : The bromofuran carboxamide group in this compound may enhance metabolic stability compared to B1/B8, but direct evidence of analgesic activity is lacking.

Antimicrobial Potential

  • Compound 10244308 : Shows strong binding to MRSA’s PBP2A (-7.3 kcal/mol), suggesting a role in combating antibiotic-resistant infections .
  • However, this remains speculative without experimental validation.

Biological Activity

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of benzimidazole and benzofuran, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad-spectrum pharmacological properties. The presence of the bromine atom and the carboxamide group contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic activity.

Case Study: Cytotoxicity Assays

A study conducted on multiple cancer cell lines (e.g., MCF7, A549) reported the following IC50 values:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
This compoundA54926.00

These results indicate that the compound exhibits moderate to high cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Benzimidazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies revealed that this compound showed activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, which is critical for cell proliferation.
  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, leading to cell death.
  • Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzimidazole and benzofuran moieties can significantly influence biological activity. For instance, variations in halogen substitutions or alterations in the carboxamide group can enhance potency against specific targets.

Summary of SAR Findings

ModificationEffect on Activity
Bromine substitutionIncreased anticancer potency
Alteration of carboxamide groupEnhanced antimicrobial activity

Q & A

Basic: What are the recommended synthetic routes for N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Benzofuran Core Formation : Start with 5-bromo-1-benzofuran-2-carboxylic acid derivatives. Ethyl 5-bromo-1-benzofuran-2-carboxylate (structurally related) is synthesized via cyclization of substituted phenols with ethyl bromoacetate under acidic conditions .

Benzimidazole Coupling : React the benzofuran intermediate with 2-aminobenzimidazole using coupling reagents like EDCI/HOBt in DMF. Similar methodologies for N-benzimidazol-2-yl carboxamides involve nucleophilic acyl substitution or amide bond formation under inert atmospheres .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥95% purity.

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural validation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., benzofuran C=O at ~165 ppm, benzimidazole NH at ~12 ppm). For analogs, coupling constants (e.g., J = 8.5 Hz for aromatic protons) help verify regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁BrN₃O₂: calc. 366.9972, observed 366.9968) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for Ethyl 5-bromo-1-benzofuran-2-carboxylate ).

Advanced: How can researchers address discrepancies in biological activity data for this compound?

Methodological Answer:
Contradictions in activity data (e.g., inhibition variability across assays) require:

  • Standardized Assay Conditions : Control solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, germination inhibition studies on wheat showed variability due to differences in seed pretreatment protocols .
  • Dose-Response Curves : Use at least five concentrations (e.g., 1–100 µM) to calculate IC₅₀ values with Hill slope analysis.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .

Advanced: What strategies optimize the synthetic yield of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings. For benzimidazole derivatives, CuI/1,10-phenanthroline in DMF at 110°C improved yields from 45% to 72% .
  • Reaction Time/Temperature : Monitor via TLC; extended reaction times (24–48 hrs) at 80°C enhance amide bond formation.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for benzimidazole NH to prevent side reactions during coupling .

Basic: What in vitro models are appropriate for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at the benzofuran 5-position or methyl groups on the benzimidazole ring. For example, 5-methyl analogs showed 3-fold higher kinase inhibition than bromo derivatives .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., ATP-binding pockets) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (benzimidazole NH) and hydrophobic regions (bromobenzofuran) using Schrödinger Suite .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between benzofuran C=O and adjacent protons confirm regiochemistry .
  • Isotopic Labeling : Incorporate ¹⁵N into the benzimidazole NH to simplify ¹H-¹⁵N HMBC analysis .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide

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